molecular formula C32H44N7O19P3S B1243180 (E)-2-benzylidenesuccinyl-CoA

(E)-2-benzylidenesuccinyl-CoA

Cat. No.: B1243180
M. Wt: 955.7 g/mol
InChI Key: CIZCKPNGZPENDV-RUCZCKOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-benzylidenesuccinyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-2-benzylidenesuccinic acid. It is a conjugate acid of an this compound(5-).

Scientific Research Applications

Enzymatic Characterization and Biochemical Pathways

  • Benzoate-Coenzyme A Ligase Characterization : Research has shown that enzymes like benzoate-coenzyme A (CoA) ligase play crucial roles in the formation of CoA thioesters of aromatic acids. This process is vital in the degradation of aromatic compounds, where specific enzymes like E1, E2, and E3 catalyze the formation of various aromatic acyl-CoA ligases. This process involves ATP cleavage and has been studied in various microorganisms like denitrifying Pseudomonas sp., Rhodopseudomonas palustris, and others. These enzymes have unique properties and specificities, contributing to the understanding of biochemical pathways involving aromatic acids (Altenschmidt, Oswald, & Fuchs, 1991), (Geissler, Harwood, & Gibson, 1988).

  • Role in Anaerobic Aromatic Metabolism : Benzoyl-CoA reductases, key enzymes in the anaerobic degradation of aromatic compounds, demonstrate the biological Birch reduction of aromatic rings to cyclohexadiene compounds. These enzymes, found in bacteria like Geobacter metallireducens, exhibit reversible catalysis and work under extremely low redox potentials. This illustrates the efficiency of metalloenzyme catalysis in biological systems (Kung, Baumann, von Bergen, Müller, Hagedoorn, Hagen, & Boll, 2010).

  • Involvement in Toluene Degradation : Enzymes like (E)-benzylidenesuccinyl-CoA hydratase and (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase are involved in the anaerobic degradation of toluene, a significant environmental and industrial process. These enzymes, found in bacteria like Thauera aromatica, are part of the beta-oxidation pathway and play crucial roles in converting aromatic compounds to non-aromatic forms (von Horsten, Lippert, Geisselbrecht, Schühle, Schall, Essen, & Heider, 2021).

  • Participation in Peroxisomal Beta-Oxidation : Research indicates the involvement of CoA esters in the peroxisomal beta-oxidation system, which is crucial for metabolizing various xenobiotic acyl compounds. This pathway's understanding is essential for comprehending drug metabolism and other biochemical processes (Yamada, Horie, Watanabe, & Suga, 1984).

Applications in Natural Product Biosynthesis

  • Taxol Biosynthesis : The acylation step in Taxol biosynthesis involves enzymes like taxoid C13-side-chain N-benzoyltransferase, which catalyze the coupling of taxoid precursors with benzoyl-CoA. This process is pivotal in producing natural products with significant pharmaceutical value (Walker, Long, & Croteau, 2002).

  • Erythromycin Production in E. coli : The heterologous biosynthesis of erythromycin in Escherichia coli requires pathways that provide substrates like propionyl-CoA and (2S)-methylmalonyl-CoA. Research in this area expands our understanding of microbial synthesis of complex antibiotics and can lead to the development of novel pharmaceutical compounds (Jiang & Pfeifer, 2013).

  • Benzoic Acid Biosynthesis in Plants and Bacteria : Studies reveal that benzoic acid biosynthesis, a precursor for benzoyl-CoA, mirrors fatty acid beta-oxidation in both plants and bacteria. Understanding this pathway is essential for comprehending the biosynthesis of various natural products containing benzoyl groups (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Properties

Molecular Formula

C32H44N7O19P3S

Molecular Weight

955.7 g/mol

IUPAC Name

(E)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-phenylbut-3-enoic acid

InChI

InChI=1S/C32H44N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,12,16-17,20,24-26,30,43-44H,8-11,13-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-12+/t20-,24-,25-,26+,30-/m1/s1

InChI Key

CIZCKPNGZPENDV-RUCZCKOISA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC=CC=C4)/CC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC=CC=C4)CC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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